molecular formula C6H5B B047551 Bromobenzene CAS No. 108-86-1

Bromobenzene

Cat. No.: B047551
CAS No.: 108-86-1
M. Wt: 157.01 g/mol
InChI Key: QARVLSVVCXYDNA-UHFFFAOYSA-N
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Description

Bromobenzene is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom. Its chemical formula is C6H5Br . It is a colorless liquid, although older samples can appear yellow. This compound is primarily used as a reagent in organic synthesis .

Synthetic Routes and Reaction Conditions:

    Direct Bromination of Benzene: this compound can be synthesized by the direct bromination of benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide.

    Sandmeyer Reaction: Another method involves the diazotization of aniline followed by the Sandmeyer reaction.

Industrial Production Methods:

    Iron-Catalyzed Bromination: In industrial settings, this compound is often produced by the bromination of benzene using iron as a catalyst.

Types of Reactions:

    Substitution Reactions: this compound undergoes various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

    Grignard Reagent Formation: this compound reacts with magnesium in dry ether to form phenylmagnesium bromide, a Grignard reagent.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Bromobenzene is an aryl bromide, the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom . It is primarily used to introduce a phenyl group into other compounds . One of its targets is the cytochrome P-450-linked monooxygenase system, which is involved in its metabolic activation .

Mode of Action

This compound’s mode of action involves its conversion to the Grignard reagent, phenylmagnesium bromide . This reagent can be used in reactions with other compounds, such as carbon dioxide, to prepare benzoic acid . The metabolic activation of this compound to reactive intermediates by the cytochrome P-450-linked monooxygenase system is required for this agent to produce liver damage .

Biochemical Pathways

This compound affects several biochemical pathways. Its metabolism involves the cytochrome P-450 system, which is enhanced by either induction of the cytochrome P-450 system or lowering of hepatic glutathione level by pretreatment of the animals with GSH-depleting agents . The hepatotoxic effect of this compound is enhanced by either induction of the cytochrome P-450 system or lowering of hepatic glutathione level .

Pharmacokinetics

Studies have shown that this compound and its derivatives are quickly eliminated from the plasma, with 1,4-dithis compound showing slower elimination and higher accumulation in the liver . Physiologically-based pharmacokinetic models have helped researchers understand the pharmacokinetics and estimate hepatic concentrations of this compound compounds .

Result of Action

The result of this compound’s action is the introduction of a phenyl group into other compounds . This can be used in reactions with other compounds to prepare substances like benzoic acid . Its metabolic activation can also lead to liver damage .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the hepatotoxic effect of this compound is enhanced by either induction of the cytochrome P-450 system or lowering of hepatic glutathione level by pretreatment of the animals with GSH-depleting agents . Conversely, hepatotoxicity is prevented by simultaneous administration of cytochrome P-450 inhibitors .

Biochemical Analysis

Biochemical Properties

Bromobenzene has contributed much in understanding the mechanisms involved in xenobiotic hepatotoxicity induced by drugs and environment pollutants . It interacts with enzymes such as cytochrome P-450, which first transform this compound into epoxide derivatives .

Cellular Effects

This compound and its reactive metabolites, such as the epoxide and quinone derivatives, are responsible for liver damage . They can reduce hepatocyte oxygen uptake and ATP levels, alter calcium balance, and decrease cytosolic and mitochondrial GSH levels .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into reactive metabolites by CYP isozymes, particularly cytochrome P-450 . These reactive metabolites, not this compound itself, covalently bind with hepatic macromolecules or organelles, causing liver damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to produce midzonal liver necrosis when administered in sufficient doses to laboratory animals . Over time, the effects of this compound can lead to significant changes in liver function and structure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, this compound can cause significant liver damage, while at lower doses, the effects may be less severe .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of reactive metabolites . These metabolites interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

After consumption, the digestive system quickly absorbs this compound . It is also absorbed by the lungs after inhalation . The body has a broad distribution of this compound and its metabolites, with adipose tissues containing the highest quantities soon after absorption .

Subcellular Localization

This compound and its metabolites are broadly distributed within cells . The reactive metabolites of this compound can bind covalently with hepatic macromolecules or organelles, affecting their function .

Comparison with Similar Compounds

  • Fluorobenzene
  • Chlorobenzene
  • Iodobenzene

Comparison:

  • Fluorobenzene: Similar to bromobenzene but contains a fluorine atom instead of bromine. It is less reactive due to the strong carbon-fluorine bond.
  • Chlorobenzene: Contains a chlorine atom instead of bromine. It is more reactive than fluorobenzene but less reactive than this compound.
  • Iodobenzene: Contains an iodine atom instead of bromine. It is more reactive than this compound due to the weaker carbon-iodine bond .

This compound is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

bromobenzene
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InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

QARVLSVVCXYDNA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Br
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Molecular Formula

C6H5Br
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DSSTOX Substance ID

DTXSID5024637
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Molecular Weight

157.01 g/mol
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Physical Description

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C
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Flash Point

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c.
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04
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Density

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5
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Vapor Density

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41
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Vapor Pressure

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55
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Mechanism of Action

FOLLOWING BROMOBENZENE (1.0 MMOL) ADMIN TO RAT HEPATOCYTES, LIPID PEROXIDATION OCCURRED ONLY AT A LATER STAGE, COMPARED TO TREATMENT WITH CCL4, AND ONLY AFTER CELL DEATH. APPARENTLY LIPID PEROXIDATION DURING BROMOBENZENE TOXICITY WAS MERELY A CONSEQUENCE OF GSH DEPLETION AND CELL DEATH. APPARENTLY, ARYLATION OF CRITICAL CELLULAR NUCLEOPHILES IS MORE IMPORTANT THAN LIPID PEROXIDATION IN BROMOBENZENE HEPATOTOXICITY., FRESHLY ISOLATED HEPATOCYTES FROM PHENOBARBITAL-TREATED RATS WERE INCUBATED IN THE PRESENCE OR ABSENCE OF EXTRACELLULAR CALCIUM WITH BROMOBENZENE. IN THE ABSENCE OF CALCIUM IT WAS FAR MORE TOXIC TO THE CELLS THAN IN ITS PRESENCE. THIS RESULT IS INCONSISTENT WITH THE HYPOTHESIS THAT AN INFLUX OF EXTRACELLULAR CALCIUM IS REQUIRED AS THE FINAL STEP IN TOXIC LIVER CELL INJURY., A NOVEL METHOD IS DESCRIBED FOR MEASURING THE COVALENT BINDING OF BROMOBENZENE TO MACROMOLECULES IN RAT HEPATIC MICROSOMES OF HEPATOCYTES. COVALENT BINDING IN HEPATOCYTES SUGGESTS THAT THE BINDING OCCURS FIRST WITH MACROMOLECULES IN 20000-40000 DALTON RANGE.
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Color/Form

MOBILE LIQUID, Heavy, mobile, colorless liquid

CAS No.

108-86-1, 52753-63-6
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Melting Point

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C
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Synthesis routes and methods

Procedure details

The resolved 3-substituted cis-diol (12) (Scheme 5, R1 =Br) was prepared by separation of (11), prepared as shown in Example 9, on a chiral phase HPLC column Chiralcel OJ (Daicel Industries), isopropanol (10) : hexane (90) (HPLC, Boyd, et al., J. Chem. Soc. Chem. Commun., 1993, p. 974), (-) isomer r.t.=20.1 min., (+) isomer r.t.=21.5 min., α=1.15. The identity of the (+) isomer was determined by co-injection of the authentic compound produced by reaction of bromobenzene with toluene dioxygenase. The separated peaks were collected and their purity was confirmed by chromatography in the same system. The 1H NMR (DMSO, D6, 300 MHz) spectra of the separated compounds were identical to each other and the authentic (+) isomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromobenzene
Reactant of Route 2
Bromobenzene
Reactant of Route 3
Bromobenzene
Reactant of Route 4
Bromobenzene
Reactant of Route 5
Bromobenzene
Reactant of Route 6
Bromobenzene

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